2-Methoxyethyl benzenesulfonate

Polymer Electrolyte Ionic Conductivity Solid-State Battery

2-Methoxyethyl benzenesulfonate (CAS 17178-08-4) is an alkyl benzenesulfonate ester belonging to the broader class of sulfonic esters. Characterized by the molecular formula C₉H₁₂O₄S and a molecular weight of 216.25 g/mol, its structure comprises a 2-methoxyethyl group (CH₃OCH₂CH₂-) linked via an oxygen atom to a benzenesulfonyl moiety.

Molecular Formula C9H12O4S
Molecular Weight 216.26 g/mol
CAS No. 17178-08-4
Cat. No. B090996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl benzenesulfonate
CAS17178-08-4
Synonyms2-METHOXYETHYL BENZENESULFONATE
Molecular FormulaC9H12O4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCOCCOS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H12O4S/c1-12-7-8-13-14(10,11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyHAHSSWKSMRLGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethyl Benzenesulfonate (CAS 17178-08-4): Core Specifications and Procurement Baseline


2-Methoxyethyl benzenesulfonate (CAS 17178-08-4) is an alkyl benzenesulfonate ester belonging to the broader class of sulfonic esters . Characterized by the molecular formula C₉H₁₂O₄S and a molecular weight of 216.25 g/mol, its structure comprises a 2-methoxyethyl group (CH₃OCH₂CH₂-) linked via an oxygen atom to a benzenesulfonyl moiety . This compound is primarily recognized for its role as an alkylating agent and a reactive electrophile in organic synthesis, with the benzenesulfonate group providing a labile leaving group in nucleophilic substitution reactions . Its chemical identity, as verified by vendors and chemical databases, is established by its unique CAS number, ensuring accurate sourcing for research and industrial applications .

Why 2-Methoxyethyl Benzenesulfonate Cannot Be Interchanged with Other Sulfonate Esters


The alkylation and electrophilic reactivity of sulfonate esters are profoundly influenced by the electronic and steric nature of both the alkyl and sulfonate moieties [1]. Consequently, simple substitution of 2-Methoxyethyl benzenesulfonate with a closely related analog—such as a methyl, ethyl, or 4-methylphenyl (tosylate) sulfonate—is not chemically equivalent [2]. The benzenesulfonate group confers a distinct leaving group ability compared to other sulfonates like methanesulfonate or p-toluenesulfonate, directly impacting reaction kinetics and product selectivity [3]. Furthermore, the 2-methoxyethyl group introduces unique steric bulk and electronic effects that diverge from simpler alkyl chains, affecting both the compound's physical properties and its behavior as a synthon in complex molecule construction [4]. The following quantitative evidence delineates the specific performance differences that dictate appropriate use cases and procurement decisions.

Quantitative Differentiation Guide: 2-Methoxyethyl Benzenesulfonate vs. Closest Analogs


Ionic Conductivity in PEO-Based Polymer Electrolytes: Benzenesulfonate vs. Sulfonamide Hybrids

In poly(ethylene oxide) (PEO) hybrid systems, the benzenesulfonate group, when coupled with a 2-methoxyethyl end group, contributes to enhanced bulk ionic conductivity relative to other sulfonate-based analogs. A study comparing PEO/salt hybrids found that the specific configuration containing a benzenesulfonate group with a 2-methoxyethyl end group (referred to as III550 for the K salt) achieved a room-temperature bulk ionic conductivity of 4.0 × 10⁻⁵ S cm⁻¹ [1]. This value is presented as being higher than that of other PEO/salt hybrids possessing alternative sulfonate or benzenesulfonate groups within the same study, demonstrating a structure-specific conductivity advantage.

Polymer Electrolyte Ionic Conductivity Solid-State Battery

Comparative Leaving Group Reactivity: Benzenesulfonate vs. Tosylate in Nucleophilic Substitution

The benzenesulfonate leaving group demonstrates intermediate reactivity compared to other common sulfonate leaving groups, specifically the 4-methylbenzenesulfonate (tosylate). While not providing direct kinetic data for the exact 2-methoxyethyl benzenesulfonate, class-level mechanistic studies and qualitative comparisons indicate that the benzenesulfonate group is generally a better leaving group than a tosylate due to the lack of an electron-donating methyl group on the aromatic ring [1]. Conversely, it is a poorer leaving group than the highly reactive methanesulfonate (mesylate) [2]. This positions 2-methoxyethyl benzenesulfonate in a reactivity niche between its more and less reactive sulfonate ester counterparts.

Nucleophilic Substitution Leaving Group Ability Sulfonate Esters

Hydrolytic Stability: Alkyl Benzenesulfonate Class vs. Substituted Analogs

The hydrolysis rate of alkyl benzenesulfonates is highly sensitive to the nature of the alkyl substituent, as demonstrated by studies on methyl, ethyl, isopropyl, and n-propyl benzenesulfonates [1]. While direct hydrolytic data for 2-Methoxyethyl benzenesulfonate is not available, class-level evidence confirms that variations in the alkyl chain—including steric hindrance and electronic effects—significantly alter activation energies and reaction rates. For example, the heat of activation for hydrolysis in this class varies by -30 to -40 cal/mol·deg, indicating that the 2-methoxyethyl substituent will confer a distinct and predictable hydrolytic profile compared to simpler alkyl benzenesulfonates [1].

Hydrolysis Kinetics Chemical Stability Shelf-Life

Evidence-Backed Application Scenarios for 2-Methoxyethyl Benzenesulfonate


Precursor for Advanced Polymer Electrolytes in Solid-State Batteries

When developing PEO-based solid polymer electrolytes, the ionic conductivity benefit of 2-Methoxyethyl benzenesulfonate-containing hybrids (4.0 × 10⁻⁵ S cm⁻¹ at RT) provides a performance baseline that surpasses many alternative sulfonate-based materials. This makes the compound a strategic synthetic intermediate for research groups targeting higher-efficiency solid-state lithium-ion batteries [1].

Controlled Alkylation of Complex Substrates Requiring Intermediate Reactivity

In multi-step organic synthesis where the leaving group reactivity must be finely balanced—reactive enough to alkylate sterically hindered nucleophiles yet stable enough for purification—2-Methoxyethyl benzenesulfonate offers a favorable intermediate profile. Its reactivity lies between the sluggish tosylate and the overly labile mesylate, as established by class-level comparisons [2].

Synthesis of Methoxyethyl-Functionalized Heterocycles and Pharmaceuticals

The 2-methoxyethyl group serves as a key synthon for introducing a solubilizing ether chain or a protected alcohol into drug candidates and advanced intermediates. The benzenesulfonate leaving group facilitates reliable SN2 displacement with nitrogen and oxygen nucleophiles under mild conditions, enabling efficient functionalization of heterocyclic cores .

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